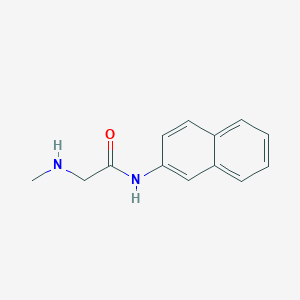

N~2~-Methyl-N-naphthalen-2-ylglycinamide

Description

N²-Methyl-N-naphthalen-2-ylglycinamide is a glycinamide derivative featuring a methyl group at the N² position and a naphthalen-2-yl substituent on the adjacent nitrogen.

Properties

CAS No. |

65593-07-9 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

2-(methylamino)-N-naphthalen-2-ylacetamide |

InChI |

InChI=1S/C13H14N2O/c1-14-9-13(16)15-12-7-6-10-4-2-3-5-11(10)8-12/h2-8,14H,9H2,1H3,(H,15,16) |

InChI Key |

KGJQUSGEMZWWKP-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(=O)NC1=CC2=CC=CC=C2C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylamino)-N-(naphthalen-2-yl)acetamide typically involves the reaction of naphthalene-2-carboxylic acid with methylamine. The process can be summarized as follows:

Formation of Naphthalene-2-carboxylic Acid Chloride: Naphthalene-2-carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

Amidation Reaction: The resulting naphthalene-2-carboxylic acid chloride is then reacted with methylamine in the presence of a base such as triethylamine (Et₃N) to form 2-(methylamino)-N-(naphthalen-2-yl)acetamide.

Industrial Production Methods

In an industrial setting, the synthesis of 2-(methylamino)-N-(naphthalen-2-yl)acetamide can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Methylamino)-N-(naphthalen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding naphthalene derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products Formed

Oxidation: Naphthalene-2-carboxylic acid derivatives.

Reduction: Naphthylamine derivatives.

Substitution: Halogenated or nitrated naphthalene derivatives.

Scientific Research Applications

2-(Methylamino)-N-(naphthalen-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) due to its fluorescent properties.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(methylamino)-N-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthalene ring can engage in π-π stacking interactions, while the amide group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Findings and Insights

- Structural Flexibility: Substitution at the nitrogen (e.g., methyl, phenyl, morpholinoethyl) significantly impacts solubility and bioactivity.

- Bioactivity Potential: Naphthalene-acetamide hybrids show promise in oncology, particularly when paired with polar substituents (e.g., morpholinoethyl) .

- Synthetic Challenges : N-Methylation and regioselective triazole formation require optimized conditions to avoid byproducts .

Biological Activity

N²-Methyl-N-naphthalen-2-ylglycinamide (CAS Number: 65593-07-9) is a compound that combines a naphthalene ring with a glycine derivative, which contributes to its unique biological properties. This article explores the biological activity of this compound, including its antimicrobial, neuroprotective, and potential anticancer effects.

Chemical Structure and Properties

The molecular formula of N²-Methyl-N-naphthalen-2-ylglycinamide is C₁₃H₁₁N₃O, featuring a methyl group and an amide functional group attached to a naphthalene ring. The incorporation of the glycine moiety may enhance its interaction with biological systems, influencing its pharmacological potential.

1. Antimicrobial Properties

Research indicates that many naphthalene derivatives exhibit inhibitory effects against various microbial strains. N²-Methyl-N-naphthalen-2-ylglycinamide has shown promise in this area:

| Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Candida albicans | 12 |

These results suggest that the compound could be developed into an antimicrobial agent.

2. Neuroprotective Effects

The neuroprotective potential of N²-Methyl-N-naphthalen-2-ylglycinamide has been studied in vitro. It appears to exert protective effects against oxidative stress-induced neuronal cell death. The mechanism involves the modulation of signaling pathways associated with cell survival:

- Cell Lines Used : SH-SY5Y (human neuroblastoma)

- Assays Conducted : MTT assay for cell viability, Western blot for protein expression analysis.

Results indicated a significant reduction in apoptosis markers when treated with the compound, suggesting its potential in neurodegenerative disease therapies.

3. Anticancer Activity

Recent studies have highlighted the anticancer properties of N²-Methyl-N-naphthalen-2-ylglycinamide. The compound has been shown to inhibit the proliferation of various cancer cell lines:

The compound's ability to target specific pathways involved in cancer progression makes it a candidate for further development as an anticancer agent.

Case Study 1: Neuroprotection in Animal Models

In a study involving animal models of neurodegeneration, N²-Methyl-N-naphthalen-2-ylglycinamide was administered to assess its protective effects against induced oxidative stress. Behavioral tests indicated improved cognitive function and reduced neuronal loss compared to control groups.

Case Study 2: Anticancer Efficacy in Xenograft Models

Xenograft studies demonstrated that treatment with N²-Methyl-N-naphthalen-2-ylglycinamide significantly reduced tumor size in mice implanted with human cancer cells. Histological analysis revealed decreased proliferation and increased apoptosis within the tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.